molecular formula C22H26N4O4 B2942770 methyl 1-{3-[1-cyano-2-(2-methylpropoxy)-2-oxoethyl]quinoxalin-2-yl}piperidine-4-carboxylate CAS No. 840473-49-6

methyl 1-{3-[1-cyano-2-(2-methylpropoxy)-2-oxoethyl]quinoxalin-2-yl}piperidine-4-carboxylate

Cat. No.: B2942770
CAS No.: 840473-49-6
M. Wt: 410.474
InChI Key: BQGSBXGPNMECGV-UHFFFAOYSA-N
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Description

Methyl 1-{3-[1-cyano-2-(2-methylpropoxy)-2-oxoethyl]quinoxalin-2-yl}piperidine-4-carboxylate is a complex organic compound that features a quinoxaline ring system, a piperidine ring, and various functional groups including a cyano group, an ester group, and an ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{3-[1-cyano-2-(2-methylpropoxy)-2-oxoethyl]quinoxalin-2-yl}piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving an appropriate precursor.

    Esterification: The ester group can be introduced by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

    Ether Formation: The ether group can be formed by reacting an alcohol with an alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{3-[1-cyano-2-(2-methylpropoxy)-2-oxoethyl]quinoxalin-2-yl}piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoxaline and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-{3-[1-cyano-2-(2-methylpropoxy)-2-oxoethyl]quinoxalin-2-yl}piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of methyl 1-{3-[1-cyano-2-(2-methylpropoxy)-2-oxoethyl]quinoxalin-2-yl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The cyano group and quinoxaline ring are crucial for binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The ester and ether groups may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-{3-[1-cyano-2-(2-methylpropoxy)-2-oxoethyl]quinoxalin-2-yl}piperidine-4-carboxylate: shares similarities with other quinoxaline derivatives and piperidine-containing compounds.

    Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxylate and quinoxaline-2,3-dione have similar core structures but differ in functional groups.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylate and piperidine-4-amine share the piperidine ring but have different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

methyl 1-[3-[1-cyano-2-(2-methylpropoxy)-2-oxoethyl]quinoxalin-2-yl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-14(2)13-30-22(28)16(12-23)19-20(25-18-7-5-4-6-17(18)24-19)26-10-8-15(9-11-26)21(27)29-3/h4-7,14-16H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGSBXGPNMECGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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